molecular formula C16H13FN2O2S B2898764 5-[(4-Fluorophenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione CAS No. 1008971-09-2

5-[(4-Fluorophenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione

Cat. No. B2898764
CAS RN: 1008971-09-2
M. Wt: 316.35
InChI Key: YVWFLVJXCIAEDQ-UHFFFAOYSA-N
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Description

5-[(4-Fluorophenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione, commonly known as FABP4 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FABP4 (fatty acid-binding protein 4) is a protein that plays a crucial role in lipid metabolism, inflammation, and insulin resistance. FABP4 inhibitors, such as 5-[(4-Fluorophenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione, have shown promising results in preclinical studies as a treatment for various metabolic disorders, including type 2 diabetes, obesity, and atherosclerosis.

Mechanism of Action

5-[(4-Fluorophenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione works by inhibiting the activity of FABP4 protein. FABP4 is a protein that plays a crucial role in lipid metabolism, inflammation, and insulin resistance. Inhibition of FABP4 activity reduces inflammation, improves insulin sensitivity, and reduces lipid accumulation in various tissues.
Biochemical and Physiological Effects:
FABP4 inhibitors, such as 5-[(4-Fluorophenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione, have shown significant biochemical and physiological effects in preclinical studies. The compound has been shown to reduce inflammation, improve insulin sensitivity, and reduce lipid accumulation in various tissues. The compound has also shown potential in reducing atherosclerosis and improving cardiovascular health.

Advantages and Limitations for Lab Experiments

The advantages of using 5-[(4-Fluorophenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione in lab experiments include its high purity, excellent yield, and well-established synthesis method. The compound has also shown promising results in preclinical studies, making it an attractive candidate for further research. The limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to establish its safety profile.

Future Directions

There are several future directions for research on 5-[(4-Fluorophenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione. One potential direction is to investigate the compound's safety profile further and establish the maximum tolerated dose in animal models. Another direction is to study the compound's efficacy in clinical trials for various metabolic disorders, including type 2 diabetes, obesity, and atherosclerosis. Additionally, further research is needed to understand the compound's mechanism of action fully and its potential for combination therapy with other drugs.

Synthesis Methods

The synthesis of 5-[(4-Fluorophenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione involves the reaction of 4-fluoroaniline, 2-methylbenzaldehyde, and 2-thioxo-4-thiazolidinone in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction followed by a cyclization reaction to form the desired product. The synthesis method has been optimized to yield a high purity product with excellent yield.

Scientific Research Applications

FABP4 inhibitors, such as 5-[(4-Fluorophenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione, have been extensively studied in preclinical models for their potential therapeutic applications. The compound has shown promising results in reducing inflammation, improving insulin sensitivity, and reducing lipid accumulation in various tissues. The compound has also shown potential in reducing atherosclerosis and improving cardiovascular health.

properties

IUPAC Name

5-(4-fluoroanilino)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2S/c1-10-4-2-3-5-13(10)19-15(20)14(22-16(19)21)18-12-8-6-11(17)7-9-12/h2-9,14,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWFLVJXCIAEDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(SC2=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Fluorophenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione

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